2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid

概要

説明

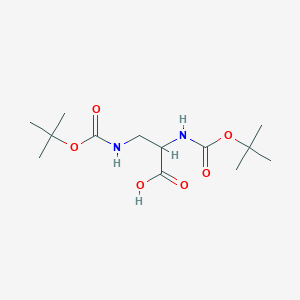

2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the amino groups of the propanoic acid backbone. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal of the Boc protecting groups under acidic conditions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid typically involves the protection of amino groups using di-tert-butyl dicarbonate (Boc2O). One common method involves dissolving 3-amino propanoic acid in tetrahydrofuran (THF) and adding a solution of Boc2O in the presence of a base such as sodium hydroxide. The reaction mixture is stirred at room temperature for several hours to ensure complete protection of the amino groups .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of contamination and ensures consistent product quality .

化学反応の分析

Types of Reactions

2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The Boc protecting groups can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in various biochemical applications .

科学的研究の応用

Synthesis Applications

2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid serves as a versatile building block in the synthesis of various biologically active compounds. Its protective groups facilitate the selective modification of amino acids and peptides.

Peptide Synthesis

The compound is commonly utilized in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group provides stability during the synthesis process while allowing for easy deprotection under mild acidic conditions. This property is crucial when synthesizing complex peptides with sensitive functional groups.

Table 1: Comparison of Protective Groups in Peptide Synthesis

| Protective Group | Stability | Deprotection Conditions | Common Use |

|---|---|---|---|

| Boc | High | Acidic (TFA) | Peptide synthesis |

| Fmoc | Moderate | Basic (Piperidine) | Peptide synthesis |

| Z | Low | Acidic | Short peptides |

Drug Development

The compound has been investigated for its potential in drug formulation due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Research indicates that derivatives of this compound can serve as prodrugs that release active pharmaceutical ingredients upon metabolic conversion.

Case Study: Prodrug Development

A study demonstrated that a derivative of this compound was synthesized to improve the pharmacokinetic properties of a known anti-cancer agent. The prodrug exhibited enhanced solubility and improved cellular uptake compared to the parent compound, leading to increased efficacy in vitro.

Enzyme Inhibition Studies

Research has shown that derivatives of this compound can act as enzyme inhibitors, particularly in the context of proteases involved in disease processes such as cancer metastasis and viral infections.

Table 2: Enzyme Inhibition Studies Using Derivatives of this compound

| Study Focus | Enzyme Target | Result |

|---|---|---|

| Cancer Metastasis | Matrix Metalloproteinases (MMPs) | Significant inhibition observed |

| Viral Infections | Protease Inhibitors | Enhanced antiviral activity |

作用機序

The mechanism of action of 2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid primarily involves the protection and deprotection of amino groups. The Boc groups protect the amino groups during synthetic reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Boc groups can be removed under acidic conditions, revealing the free amino groups for further functionalization .

類似化合物との比較

Similar Compounds

(2S)-2-Benzyl-3-((tert-butoxycarbonyl)-amino)propanoic acid: Similar in structure but with a benzyl group instead of a second Boc group.

Boc-beta-alanine: Another Boc-protected amino acid, but with a different backbone structure.

Uniqueness

2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. This makes it particularly useful in complex peptide synthesis where selective deprotection is required .

生物活性

2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid, also known as (S)-2,3-bis(Boc)-L-alanine, is a compound with significant relevance in organic synthesis and potential biological applications. Its structure features two tert-butoxycarbonyl (Boc) protecting groups attached to a propanoic acid backbone, which enhances its utility in peptide synthesis and drug development.

- Molecular Formula : C₁₃H₂₄N₂O₆

- Molecular Weight : Approximately 304.34 g/mol

- CAS Number : 104010-92-6

The dual Boc groups allow for selective protection and subsequent deprotection during peptide synthesis, making it a valuable intermediate in creating complex peptides and proteins .

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, although specific mechanisms and efficacy require further investigation.

- Enzyme Interactions : The compound can interact with enzymes such as cytochrome P450, which are crucial for drug metabolism. This interaction can influence the metabolic pathways of various substrates and may have implications for drug design .

The biological activity of this compound can be attributed to its ability to undergo various biochemical reactions typical of amino acids. These include:

- Binding Affinity : The compound's structure allows it to bind selectively to target enzymes or receptors, potentially inhibiting or activating their functions. This property is crucial in the context of drug development where modulation of enzyme activity is desired .

- Cellular Effects : In laboratory settings, derivatives of this compound have been shown to influence gene expression and cellular signaling pathways. For instance, studies on related compounds indicate that they can modulate the expression of genes involved in apoptosis and cell cycle regulation .

1. Antimicrobial Activity Study

A study evaluating the antimicrobial properties of this compound demonstrated its potential efficacy against various bacterial strains. The results indicated that the compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

This suggests that further investigation into its mechanism as an antimicrobial agent could be beneficial.

2. Enzyme Interaction Analysis

Research focusing on the interaction of this compound with cytochrome P450 enzymes revealed that it could inhibit specific isoforms involved in drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs.

| Cytochrome P450 Isoform | Inhibition Percentage (%) |

|---|---|

| CYP3A4 | 40 |

| CYP2D6 | 25 |

These findings highlight the importance of understanding how this compound might affect drug interactions in clinical settings .

特性

IUPAC Name |

2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O6/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZLUXXCXDIIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。